Cas no 1500537-42-7 (3-(1,1,1-Trifluoropropan-2-yl)aniline)

3-(1,1,1-Trifluoropropan-2-yl)aniline structure
1500537-42-7 structure
Product Name:3-(1,1,1-Trifluoropropan-2-yl)aniline
CAS No:1500537-42-7
Molecular Formula:C9H10F3N
Molecular Weight:189.177612781525
CID:5773224
PubChem ID:83381748

3-(1,1,1-Trifluoropropan-2-yl)aniline Properties

Names and Identifiers

    • 3-(1,1,1-trifluoropropan-2-yl)aniline
    • AKOS023094067
    • 1500537-42-7
    • EN300-1694993
    • GELAXKCHNJCAAL-UHFFFAOYSA-N
    • Benzenamine, 3-(2,2,2-trifluoro-1-methylethyl)-
    • InChIKey: GELAXKCHNJCAAL-UHFFFAOYSA-N
    • Inchi: 1S/C9H10F3N/c1-6(9(10,11)12)7-3-2-4-8(13)5-7/h2-6H,13H2,1H3
    • SMILES: FC(C(C)C1C=CC=C(C=1)N)(F)F

Computed Properties

  • Exact Mass: 189.07653381g/mol
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 1
  • Monoisotopic Mass: 189.07653381g/mol
  • Heavy Atom Count: 13
  • Complexity: 167
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.9
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Boiling Point: 208.5±40.0 °C(Predicted)
  • pka: 4.25±0.10(Predicted)
  • Density: 1.195±0.06 g/cm3(Predicted)

3-(1,1,1-Trifluoropropan-2-yl)aniline Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Enamine
EN300-1694993-0.05g
3-(1,1,1-trifluoropropan-2-yl)aniline
1500537-42-7
0.05g
$816.0 2023-09-20

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